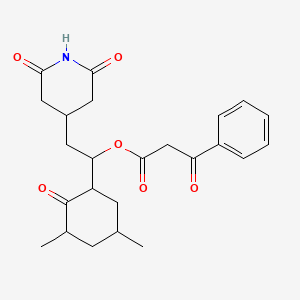
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, a pyrazin-2-yloxy group, and a piperidin-1-yl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.
Introduction of the Pyrazin-2-yloxy Group: The next step involves the reaction of the chlorophenoxy intermediate with pyrazin-2-ol in the presence of a base to form the pyrazin-2-yloxy derivative.
Formation of the Piperidin-1-yl Group: The final step involves the reaction of the pyrazin-2-yloxy derivative with piperidine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one
- 2-(4-Chlorophenoxy)-2-methyl-1-(4-(quinolin-2-yloxy)piperidin-1-yl)propan-1-one
Uniqueness
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is unique due to the presence of the pyrazin-2-yloxy group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-19(2,26-16-5-3-14(20)4-6-16)18(24)23-11-7-15(8-12-23)25-17-13-21-9-10-22-17/h3-6,9-10,13,15H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSGTONEILRFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)OC2=NC=CN=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
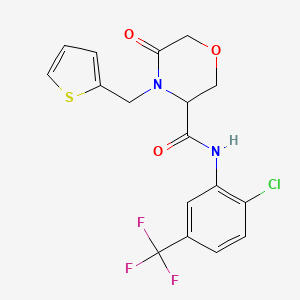
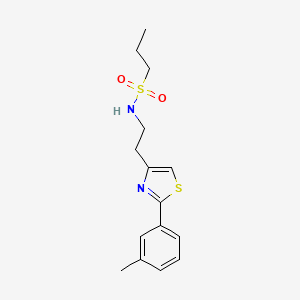
![N-(3,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2676627.png)



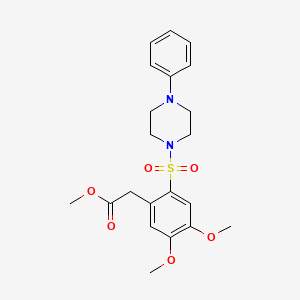
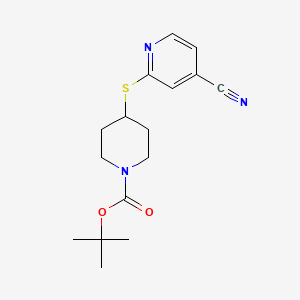
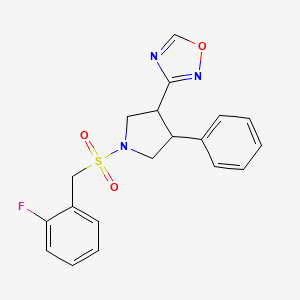
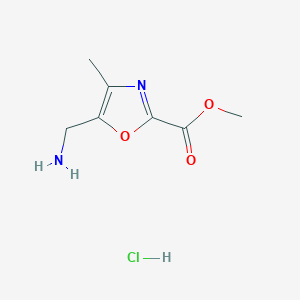
![(3aS,7aS)-Octahydrofuro[3,2-b]pyridine](/img/structure/B2676639.png)
![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2676643.png)

